Antiproliferative Potency in MDA-MB-231 Breast Cancer and DLD-1 Colon Cancer Cell Lines vs. Cisplatin
A benzimidazolium salt incorporating the 4-methylbenzyl group (structurally derived from the 2-hydroxyethyl benzimidazole core) demonstrated high cytotoxic potency against human breast adenocarcinoma MDA-MB-231 cells and colorectal adenocarcinoma DLD-1 cells, with IC50 values comparable to the clinical anticancer drug cisplatin [1]. In contrast, the corresponding palladium(II) complexes (2a and 2b) showed weaker activity, and a benzimidazolium salt bearing a pentamethylbenzyl group instead of 4-methylbenzyl exhibited higher cytotoxicity (IC50 = 7.59 ± 0.68 µM against MDA-MB-231), indicating that the 4-methylbenzyl substitution yields a balanced activity–selectivity profile [1].
| Evidence Dimension | In vitro cytotoxicity (MTT assay, 48 h exposure) |
|---|---|
| Target Compound Data | Benzimidazolium salt with 4-methylbenzyl group: IC50 comparable to cisplatin (exact values not reported in abstract; described as 'comparable') |
| Comparator Or Baseline | Cisplatin (positive control); pentamethylbenzyl analog IC50 = 7.59 ± 0.68 µM in MDA-MB-231; palladium complexes (2a, 2b) – weaker activity |
| Quantified Difference | 4-Methylbenzyl salt ~ cisplatin potency; pentamethylbenzyl analog more potent but structurally divergent; palladium complexes less active |
| Conditions | MDA-MB-231 (human breast adenocarcinoma) and DLD-1 (human colorectal adenocarcinoma) cell lines; MTT assay; 48 h exposure |
Why This Matters
Demonstrates that the 4-methylbenzyl substitution on the benzimidazole core is critical for achieving cisplatin-comparable anticancer potency, guiding procurement decisions for oncology research programs.
- [1] Akkoç, S. (2019). Antiproliferative activities of 2-hydroxyethyl substituted benzimidazolium salts and their palladium complexes against human cancerous cell lines. Synthetic Communications, 49(21), 2903–2914. View Source
